Olivomycin C

Description

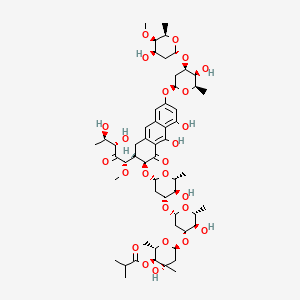

Structure

2D Structure

Properties

CAS No. |

6988-59-6 |

|---|---|

Molecular Formula |

C56H82O25 |

Molecular Weight |

1155.2 g/mol |

IUPAC Name |

[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S,3S)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-6-[(2S,4R,5S,6R)-5-hydroxy-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate |

InChI |

InChI=1S/C56H82O25/c1-21(2)55(67)81-54-27(8)75-41(20-56(54,9)68)79-36-18-39(72-24(5)47(36)63)78-35-19-40(73-25(6)46(35)62)80-53-31(52(70-11)50(66)44(60)22(3)57)14-29-12-28-13-30(15-32(58)42(28)48(64)43(29)49(53)65)76-38-17-34(45(61)23(4)71-38)77-37-16-33(59)51(69-10)26(7)74-37/h12-13,15,21-27,31,33-41,44-47,51-54,57-64,68H,14,16-20H2,1-11H3/t22-,23-,24-,25-,26-,27+,31+,33-,34-,35-,36-,37-,38+,39+,40+,41+,44+,45+,46-,47-,51+,52+,53+,54+,56+/m1/s1 |

InChI Key |

LVQLLOXZUPHSMZ-MOZSSQLDSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2[C@@H](CC3=CC4=CC(=CC(=C4C(=C3C2=O)O)O)O[C@H]5C[C@H]([C@H]([C@H](O5)C)O)O[C@@H]6C[C@H]([C@H]([C@H](O6)C)OC)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@H]([C@@H](O8)C)OC(=O)C(C)C)(C)O)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(CC3=CC4=CC(=CC(=C4C(=C3C2=O)O)O)OC5CC(C(C(O5)C)O)OC6CC(C(C(O6)C)OC)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Olivomycin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivomycin C, a member of the aureolic acid family of antibiotics, is a potent antitumor agent that exerts its cytotoxic effects primarily through the inhibition of DNA-dependent RNA synthesis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the activity of this compound, with a focus on its interaction with DNA, the consequent inhibition of transcription, and the downstream cellular effects, including the induction of apoptosis. This document synthesizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the critical pathways and processes involved.

Data Presentation

Quantitative Analysis of Olivomycin A-DNA Interaction

The interaction of Olivomycin A, a close structural analog of this compound, with DNA has been characterized by various biophysical techniques. The following tables summarize the key thermodynamic and kinetic parameters of this interaction.

Table 1: Thermodynamic Parameters of Olivomycin A Binding to G/C-Rich DNA Sequences

| DNA Sequence (Hairpin) | Central Dinucleotide | Association Constant (K_a) (x 10^5 M⁻¹) | Stoichiometry (n) | ΔH (kcal/mol) | TΔS (kcal/mol) |

| Oligo 1 | GG | 7.7 ± 0.8 | 0.45 ± 0.02 | -15.3 ± 0.3 | -7.5 |

| Oligo 2 | GG | 8.1 ± 0.5 | 0.48 ± 0.01 | -16.2 ± 0.2 | -8.4 |

| Oligo 3 | GG | 9.5 ± 0.9 | 0.46 ± 0.02 | -15.5 ± 0.3 | -7.6 |

| Oligo 4 | GG | 7.9 ± 0.7 | 0.47 ± 0.01 | -15.8 ± 0.2 | -8.0 |

| Oligo 5 | GC | 10.0 ± 1.0 | 0.49 ± 0.02 | -15.0 ± 0.4 | -7.0 |

| Oligo 6 | GC | 8.3 ± 0.8 | 0.45 ± 0.02 | -15.9 ± 0.3 | -8.1 |

| Oligo 7 | GC | 8.8 ± 0.9 | 0.47 ± 0.02 | -15.7 ± 0.3 | -7.8 |

| Oligo 8 | CG | 5.5 ± 0.6 | 0.48 ± 0.02 | -14.5 ± 0.5 | -6.8 |

| Oligo 9 | CG | 6.0 ± 0.7 | 0.46 ± 0.02 | -14.8 ± 0.4 | -7.0 |

| Oligo 10 | CG | 5.8 ± 0.6 | 0.47 ± 0.02 | -14.6 ± 0.5 | -6.9 |

Data adapted from Beniaminov et al., 2020. The study utilized isothermal titration calorimetry (ITC) to determine these parameters.

Table 2: Kinetic Parameters of Olivomycin A Interaction with G/C-Rich DNA Sequences

| DNA Sequence (Hairpin) | Central Dinucleotide | Association Rate Constant (k_on) (x 10^4 M⁻¹s⁻¹) | Dissociation Rate Constant (k_off) (x 10⁻³ s⁻¹) |

| Oligo 1 | GG | 3.5 ± 0.4 | 4.5 ± 0.5 |

| Oligo 2 | GG | 4.0 ± 0.5 | 4.9 ± 0.6 |

| Oligo 3 | GG | 4.2 ± 0.5 | 4.4 ± 0.5 |

| Oligo 4 | GG | 3.8 ± 0.4 | 4.8 ± 0.5 |

| Oligo 5 | GC | 4.5 ± 0.5 | 4.5 ± 0.5 |

| Oligo 6 | GC | 3.9 ± 0.4 | 4.7 ± 0.5 |

| Oligo 7 | GC | 4.1 ± 0.5 | 4.6 ± 0.5 |

| Oligo 8 | CG | 2.5 ± 0.3 | 45.0 ± 5.0 |

| Oligo 9 | CG | 2.8 ± 0.3 | 46.0 ± 5.0 |

| Oligo 10 | CG | 2.6 ± 0.3 | 45.0 ± 5.0 |

Data adapted from Beniaminov et al., 2020. Kinetic parameters were determined using fluorescence spectroscopy.

Table 3: IC50 Values of Olivomycin A in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| K562 | Chronic Myelogenous Leukemia | 10 |

| HL-60 | Acute Promyelocytic Leukemia | 20 |

| HeLa | Cervical Cancer | 50 |

| MCF-7 | Breast Cancer | 100 |

| A549 | Lung Carcinoma | 150 |

Disclaimer: The IC50 values are approximate and compiled from various literature sources for illustrative purposes. Actual values may vary depending on the specific experimental conditions.

Core Mechanism of Action

The primary mechanism of action of this compound involves its binding to the minor groove of DNA, which in turn leads to the inhibition of transcription and the induction of apoptosis. This process can be broken down into several key stages:

-

Magnesium-Dependent Dimerization and DNA Binding: this compound requires the presence of divalent cations, most notably Mg²⁺, to form a dimer. This dimeric complex then intercalates into the minor groove of the DNA double helix. The binding is highly specific for GC-rich sequences, with a preference for sequences containing GG or GC central dinucleotides.[1][2] The interaction is stabilized by hydrogen bonds and van der Waals forces between the drug and the DNA.

-

Inhibition of Transcription: The binding of the this compound-Mg²⁺ complex to GC-rich regions in the promoter and coding regions of genes physically obstructs the progression of RNA polymerase along the DNA template. This steric hindrance prevents the initiation and elongation of transcription, leading to a global downregulation of gene expression. The inhibition of transcription is a key contributor to the cytotoxic effects of this compound.

-

Induction of Apoptosis: By inhibiting the transcription of essential genes, including those involved in cell survival and proliferation, this compound triggers the intrinsic apoptotic pathway. This is often mediated by the activation of p53, a tumor suppressor protein that responds to cellular stress, including DNA damage and transcriptional arrest.[3] Activated p53 can then induce the expression of pro-apoptotic proteins, leading to caspase activation and programmed cell death.

-

Other Cellular Effects: Beyond transcription inhibition and apoptosis, this compound has been shown to influence other cellular processes. These include the reversal of the epithelial-mesenchymal transition (EMT), a process involved in cancer metastasis, and the induction of mitochondrial quality control mechanisms. These additional effects contribute to the overall antitumor activity of the drug.

Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA) for Olivomycin-DNA Binding

Objective: To qualitatively assess the binding of this compound to a specific DNA sequence.

Methodology:

-

Probe Preparation:

-

Synthesize and purify complementary single-stranded oligonucleotides containing the target GC-rich sequence.

-

Anneal the oligonucleotides to form a double-stranded DNA probe.

-

Label the 5' end of the probe with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

-

Binding Reaction:

-

In a microcentrifuge tube, combine the labeled DNA probe (at a final concentration of 1-10 nM) with varying concentrations of this compound (e.g., 0.1 to 10 µM) in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, 10% glycerol).

-

Incubate the reaction mixture at room temperature for 20-30 minutes to allow for binding equilibrium to be reached.

-

-

Electrophoresis:

-

Load the samples onto a non-denaturing polyacrylamide gel (e.g., 6-8%).

-

Run the gel at a constant voltage (e.g., 100-150 V) in a cold room or with a cooling system to prevent denaturation of the complexes.

-

-

Detection:

-

For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.

-

For fluorescent probes, visualize the gel using a suitable fluorescence imager.

-

A "shifted" band, migrating slower than the free probe, indicates the formation of a DNA-Olivomycin C complex.

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Objective: To quantitatively determine the thermodynamic parameters (K_a, ΔH, ΔS) of this compound-DNA interaction.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the target DNA (e.g., 10-20 µM) in a suitable buffer (e.g., 10 mM phosphate buffer pH 7.0, 100 mM NaCl, 5 mM MgCl₂).

-

Prepare a concentrated solution of this compound (e.g., 100-200 µM) in the same buffer. Degas both solutions thoroughly.

-

-

ITC Experiment:

-

Load the DNA solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.

-

Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume (e.g., 2-5 µL).

-

Perform a series of injections of the this compound solution into the DNA solution, recording the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-change peaks to obtain the heat released or absorbed per injection.

-

Plot the heat change per mole of injectant against the molar ratio of this compound to DNA.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the association constant (K_a), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.

-

Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)

Objective: To identify the genome-wide binding sites of this compound.

Methodology:

-

Cross-linking and Chromatin Preparation:

-

Treat cultured cells with formaldehyde to cross-link proteins to DNA.

-

Lyse the cells and isolate the nuclei.

-

Sonify the chromatin to shear the DNA into fragments of 200-500 base pairs.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for a component of the transcription machinery (e.g., RNA Polymerase II) or a histone mark associated with active transcription. Note: As this compound itself is not a protein, an indirect ChIP approach is necessary.

-

Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the immunoprecipitated chromatin from the beads.

-

Reverse the formaldehyde cross-links by heating the samples.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Library Preparation:

-

Purify the DNA using a column-based kit or phenol-chloroform extraction.

-

Prepare a DNA library for next-generation sequencing (NGS) by ligating adapters to the DNA fragments.

-

-

Sequencing and Data Analysis:

-

Sequence the DNA library using an NGS platform.

-

Align the sequence reads to the reference genome.

-

Use peak-calling algorithms to identify genomic regions enriched in the immunoprecipitated sample compared to a control (input) sample. These enriched regions represent the putative binding sites of the targeted protein, and by inference, the regions where this compound is likely exerting its effect.

-

Mandatory Visualizations

References

The Discovery and Origin of Olivomycin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivomycin C is a member of the aureolic acid family of antibiotics, a group of polyketide-derived natural products known for their potent antitumor properties. First discovered in the Soviet Union in the early 1960s, olivomycins, along with the structurally related chromomycins and mithramycins, have been subjects of scientific investigation for their unique mechanism of action and potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, origin, and key experimental findings related to this compound, with a focus on the methodologies and data relevant to researchers in drug discovery and development.

Discovery and Origin

Initial Discovery

The discovery of the olivomycin complex was first reported in 1962 by a team of Soviet scientists led by G.F. Gause and M.G. Brazhnikova at the Institute of New Antibiotics in Moscow. Their work, published in the journal "Antibiotiki," described the isolation and purification of a new antibiotic complex from a strain of Actinomyces olivoreticuli. This complex was found to be composed of several related compounds, which were later designated as Olivomycin A, B, C, and D.

Producing Organism

The original producing organism was identified as Actinomyces olivoreticuli, a species belonging to the order Actinomycetales. Subsequent research has solidified the understanding that olivomycins are produced by various species of the genus Streptomyces, a well-known source of a wide array of antibiotics and other bioactive secondary metabolites. The MeSH terms associated with early publications on olivomycins consistently list Streptomyces as the source organism[1][2].

Chemical Structure and Properties

The chemical structures of the olivomycin-chromomycin group of antibiotics were elucidated in the mid-1960s by researchers such as Y.A. Berlin and colleagues[2][3]. This compound is a glycosylated polyketide with the chemical formula C56H82O25 and a molecular weight of 1155.24 g/mol . The core of the molecule is a tricyclic aglycone, to which several deoxy sugar moieties are attached. The precise arrangement of these sugars and other functional groups distinguishes this compound from the other members of the olivomycin complex.

Quantitative Data

Specific quantitative data on the antitumor activity of this compound is scarce in publicly accessible literature. However, data for a closely related "olivomycin A" derivative isolated from a sponge-associated Streptomyces sp. strain SP 85 provides an indication of the potency of this class of compounds against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| SW480 | Colon Carcinoma | 16 |

| HepG2 | Hepatocellular Carcinoma | 93 |

| MCF7 | Breast Adenocarcinoma | 78 |

Data from the study on an "olivomycin A" derivative by Dehghan et al. (2019).

Experimental Protocols

Due to the limited accessibility of the original Soviet-era publications, the following experimental protocols are generalized based on the methods described for the isolation and characterization of the olivomycin complex and similar aureolic acid antibiotics from that period.

Fermentation of the Producing Organism

A pure culture of the Streptomyces strain is inoculated into a suitable liquid fermentation medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., soybean meal, peptone), and mineral salts. The fermentation is carried out in shake flasks or fermenters under controlled conditions of temperature, pH, and aeration for a period of 7-10 days to allow for the production of the antibiotic.

Isolation and Purification of this compound

-

Extraction: The fermentation broth is first separated from the mycelium by centrifugation or filtration. The antibiotic, present in both the culture filtrate and the mycelium, is extracted using an organic solvent such as ethyl acetate or chloroform.

-

Chromatography: The crude extract is then subjected to a series of chromatographic separations to isolate the individual components of the olivomycin complex.

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., chloroform-methanol) to separate the olivomycins from other metabolites.

-

Preparative Thin-Layer Chromatography (TLC): Fractions enriched with the olivomycin complex are further purified using preparative TLC on silica gel plates with a suitable solvent system. Bands corresponding to the different olivomycins are scraped and eluted.

-

High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using preparative HPLC on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water gradient).

-

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic and chemical methods:

-

UV-Visible Spectroscopy: To determine the chromophore of the molecule.

-

Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR were crucial for determining the connectivity of atoms and the stereochemistry of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Chemical Degradation: Controlled hydrolysis of the glycosidic bonds to separate the aglycone from the sugar moieties, which were then individually characterized.

Antitumor Activity Assay (MTT Assay)

-

Cell Seeding: Human cancer cell lines are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (or a related compound) and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of olivomycins is the inhibition of DNA-dependent RNA synthesis. This is achieved through the binding of the antibiotic to the minor groove of GC-rich regions of DNA. This binding is stabilized by the presence of divalent cations like Mg2+. The interaction with DNA interferes with the function of RNA polymerase, thereby halting transcription.

More recent studies on Olivomycin A have shed light on the downstream cellular consequences of this DNA binding, which likely apply to this compound as well. Olivomycin A has been shown to induce apoptosis (programmed cell death) in tumor cells and can suppress the transcription of genes regulated by the tumor suppressor protein p53[1]. A 2025 study on renal cancer cells demonstrated that Olivomycin A can reverse the epithelial-mesenchymal transition (EMT), a process involved in cancer metastasis, and induce apoptosis through the intrinsic pathway by upregulating pro-apoptotic proteins such as PUMA and Bak.

Visualizations

Experimental Workflow

Caption: Generalized experimental workflow for the isolation and characterization of this compound.

Proposed Biosynthesis of the Aureolic Acid Aglycone

Caption: Simplified schematic of the polyketide biosynthesis pathway for the aureolic acid aglycone.

Olivomycin-Induced Intrinsic Apoptosis Pathway

References

An In-depth Technical Guide to Olivomycin C: Analogues and Derivatives in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olivomycin C, a member of the aureolic acid family of antibiotics, has long been recognized for its potent anticancer properties. Its mechanism of action, primarily centered on the binding to the minor groove of GC-rich DNA, disrupts critical cellular processes, leading to cell cycle arrest and apoptosis.[1][2][3] However, its clinical application has been hampered by significant toxicity. This has spurred extensive research into the synthesis and evaluation of this compound analogues and derivatives with the goal of improving therapeutic index—enhancing antitumor efficacy while reducing adverse effects. This technical guide provides a comprehensive overview of the current state of research on this compound analogues, detailing their mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation.

Core Structure and Chemical Properties

This compound is a complex glycoside natural product characterized by an aglycone core attached to two sugar chains, a disaccharide and a trisaccharide.[3] The aglycone features a chromophore that is essential for its biological activity. The primary intracellular target for this compound is the minor groove of DNA, where it preferentially binds to GC-rich sequences.[3] This binding is not a simple intercalation but a more complex interaction requiring the presence of a divalent cation, typically Mg²⁺, to form a drug-dimer complex that fits into the minor groove.[2] Modifications to the Olivomycin structure have largely focused on the aglycone's side chain and the acyl residues in the carbohydrate chains.[2][4]

Mechanism of Action

The antitumor effects of this compound and its derivatives are multifaceted, stemming from their ability to bind DNA and interfere with key cellular machinery.

-

DNA Binding and Transcription Inhibition : The core mechanism involves the high-affinity binding of a Mg²⁺-coordinated Olivomycin dimer to the DNA minor groove.[2] This physical obstruction interferes with the processes of DNA replication and transcription. It has been shown to specifically block the transcription of oncogenes like c-Myc, which are dependent on GC-rich promoter regions.[2]

-

Inhibition of p53-Dependent Transcription : this compound is a known suppressor of p53-induced transcription.[1][3] This activity contributes to its cytotoxic effects, as it can induce apoptosis even in the presence of functional p53.[1]

-

Induction of Apoptosis : The compound induces programmed cell death in human tumor cells at nanomolar concentrations.[1] This can occur through distinct p53-dependent mechanisms. In cells with wild-type p53, apoptosis is often mediated via the intrinsic pathway, involving the upregulation of proteins like Puma and Bak and the activation of caspase-9.[5] In p53-mutant cells, apoptosis may involve caspase-8 activation, suggesting crosstalk with the extrinsic pathway.[5]

-

Disruption of Epigenetic Regulation : Recent studies have shown that Olivomycin A and its semi-synthetic analogue, olivamide, can inhibit the activity of de novo DNA methyltransferase Dnmt3a, a key enzyme in epigenetic regulation.[2]

-

Suppression of Epithelial-Mesenchymal Transition (EMT) : Olivomycin A has been shown to reverse EMT in renal cell carcinoma models.[5] It achieves this by downregulating key mesenchymal markers (N-cadherin, Snail) and restoring epithelial markers (E-cadherin, ZO-1), thereby inhibiting the migratory and invasive capacity of cancer cells.[5]

-

Mitochondrial Quality Control and Genotoxic Stress : In cancer cells with p53 mutations, Olivomycin A can induce severe genotoxic stress, leading to an accumulation of reactive oxygen species (ROS), DNA damage signaling, and extensive removal of damaged mitochondria (mitophagy).[3][5]

Below is a diagram illustrating the signaling pathways affected by this compound derivatives.

Synthetic Analogues and Structure-Activity Relationships (SAR)

The high toxicity of this compound has driven efforts to create semi-synthetic derivatives with improved pharmacological profiles. A key strategy involves the chemical modification of the aglycon side chain.

One successful approach involved the periodate oxidation of Olivomycin A to produce an acid derivative, Olivomycin SA. While Olivomycin SA itself was found to be approximately two orders of magnitude less cytotoxic than the parent compound, it served as a crucial intermediate.[4] Amidation of this acid derivative with various amines led to a series of new analogues with restored and, in some cases, enhanced cytotoxicity.[4]

A particularly promising derivative is the N,N-dimethylaminoethylamide of olivomycin SA . This compound exhibited a pronounced antitumor effect against experimental lymphoma and melanoma and demonstrated a significantly higher binding constant to double-stranded DNA compared to Olivomycin A.[2][4] Crucially, its therapeutic effects were observed at tolerable concentrations, suggesting an improved therapeutic window.[4]

Key SAR insights include:

-

Aglycon Side Chain : The integrity of the aglycon side chain is critical for cytotoxicity. Shortening the chain, as in Olivomycin SA, dramatically reduces activity.[4]

-

Carboxyl Group : Blocking the free carboxyl group of the modified side chain via amidation is essential for restoring and enhancing cytotoxicity. This suggests that the charge and/or steric properties at this position are key for DNA interaction or cellular uptake.[4]

-

Amine Substituents : The nature of the amine used for amidation influences the compound's properties. The introduction of a basic N,N-dimethylaminoethyl group appears to significantly improve both DNA binding and the antitumor effect.[4]

Quantitative Biological Data

The systematic evaluation of new analogues requires robust quantitative data to compare their efficacy. The following table summarizes key biological data for Olivomycin A and its derivatives from published studies.

| Compound | Target/Assay | Cell Line / System | Activity Metric | Value | Reference |

| Olivomycin A | DNA Methyltransferase 3a (Dnmt3a) | In vitro enzyme assay | IC₅₀ | 6 ± 1 µM | [2] |

| Olivamide | DNA Methyltransferase 3a (Dnmt3a) | In vitro enzyme assay | IC₅₀ | 7.1 ± 0.7 µM | [2] |

| Olivomycin SA | Cytotoxicity | Tumor cell lines | Relative Cytotoxicity | ~100-fold lower than Olivomycin A | [4] |

| Amide Derivatives of Olivomycin SA | Cytotoxicity | Tumor cell lines | Relative Cytotoxicity | Higher than Olivomycin SA | [4] |

| N,N-dimethylaminoethylamide of Olivomycin SA | DNA Binding | Double-stranded DNA | Binding Constant | Remarkably high | [4] |

| N,N-dimethylaminoethylamide of Olivomycin SA | Antitumor Effect | Transplanted lymphoma & melanoma (mice) | Efficacy | Pronounced therapeutic effect | [4] |

Experimental Protocols

The discovery and development of novel this compound derivatives rely on a standardized workflow that includes synthesis, purification, and rigorous biological evaluation.

Detailed Protocol: In Vitro Cytotoxicity Assessment using a Fluorescent DNA-Binding Dye

This protocol describes a real-time, plate-based method to assess the cytotoxicity of this compound derivatives by measuring plasma membrane integrity. It is adapted from standard methodologies for assays like the CellTox™ Green Cytotoxicity Assay.[6]

Objective: To determine the concentration-dependent cytotoxicity (IC₅₀) of a test compound on a cancer cell line over time.

Materials:

-

Cancer cell line (e.g., A-498 renal carcinoma)[5]

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Opaque-walled 96-well assay plates (suitable for fluorescence)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Non-permeable, fluorescent DNA-binding dye (e.g., CellTox™ Green, SYTOX™ Green)[6][7]

-

Lysis buffer (positive control for 100% cytotoxicity)

-

Plate reader capable of measuring fluorescence (e.g., Ex/Em ~485/520 nm)[6]

Methodology:

-

Cell Seeding: a. Culture cells to ~80% confluency under standard conditions (37°C, 5% CO₂). b. Harvest cells using trypsin and perform a cell count. c. Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10⁴ cells/mL. d. Add the fluorescent DNA-binding dye to the cell suspension at the manufacturer's recommended concentration (e.g., 1:500 dilution).[6] e. Dispense 100 µL of the cell/dye suspension into each well of an opaque-walled 96-well plate (5,000 cells/well). f. Include wells for "no cell" (medium + dye only) background controls. g. Incubate the plate for 4-6 hours to allow cells to attach.

-

Compound Treatment: a. Prepare a 2X serial dilution series of the test compounds in complete culture medium. Start from a high concentration (e.g., 100 µM) and perform 8-12 dilutions. b. Prepare a "vehicle control" (0.5% DMSO in medium) and a "maximum lysis" positive control. c. Gently add 100 µL of the 2X compound dilutions to the appropriate wells. The final volume will be 200 µL, and the compound concentrations will be 1X. d. For the maximum lysis control, add 20 µL of lysis buffer to designated wells after the final time point.

-

Data Acquisition: a. Measure the baseline fluorescence (Time 0) of the plate using a plate reader with appropriate filters (e.g., Ex: 485±10 nm, Em: 520±10 nm).[6] b. Return the plate to the incubator. c. Repeat fluorescence measurements at desired time points (e.g., 24, 48, and 72 hours).

-

Data Analysis: a. Subtract the average background fluorescence (from "no cell" wells) from all experimental wells. b. Normalize the data: The vehicle control represents 0% cytotoxicity, and the maximum lysis control represents 100% cytotoxicity. c. Calculate the percentage of cytotoxicity for each compound concentration at each time point. d. Plot the percentage of cytotoxicity against the log of the compound concentration. e. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC₅₀ value for each compound.

Conclusion and Future Perspectives

This compound remains a compelling scaffold for the development of novel anticancer agents. Research has successfully identified its complex mechanisms of action, which extend beyond simple DNA binding to include the modulation of critical signaling pathways involved in metastasis and cell survival. The development of semi-synthetic derivatives, such as the amides of Olivomycin SA, has demonstrated that it is possible to modify the core structure to enhance therapeutic properties.[4]

Future work should focus on:

-

Rational Design : Leveraging the known SAR to design new analogues with improved DNA-binding affinity and selectivity for cancer cells.

-

Mechanism Elucidation : Further investigating the impact of new derivatives on epigenetic regulation and mitochondrial function to identify novel therapeutic vulnerabilities.

-

Combination Therapies : Exploring the synergistic effects of this compound derivatives with other anticancer agents, such as inhibitors of DNA repair or other signaling pathways.[8]

By continuing to explore the rich chemistry and biology of the olivomycin family, researchers can move closer to developing a clinically viable therapeutic that harnesses the potent antitumor activity of this natural product.

References

- 1. Olivomycin induces tumor cell apoptosis and suppresses p53-induced transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. preprints.org [preprints.org]

- 4. Modification of olivomycin A at the side chain of the aglycon yields the derivative with perspective antitumor characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Real-Time Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

Spectroscopic Analysis of Olivomycin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Olivomycin C, a member of the aureolic acid family of antibiotics. Due to the limited availability of published spectroscopic data for this compound, this guide presents data for the structurally analogous and well-characterized compound, Chromomycin A3, as a close representative. The aureolic acid antibiotics, including olivomycins and chromomycins, share a common aglycone and differ primarily in their sugar moieties, making Chromomycin A3 an excellent surrogate for understanding the spectroscopic characteristics of this class of compounds.[1][2]

Introduction to this compound and the Aureolic Acid Antibiotics

This compound is a glycosylated aromatic polyketide produced by Streptomyces olivoreticuli.[3] Like other aureolic acid antibiotics, it exhibits potent antitumor and antibacterial activity.[1][2] The biological activity of these compounds stems from their ability to bind to the minor groove of GC-rich regions of DNA in a non-intercalative manner, a process that is dependent on the presence of divalent cations like Mg²⁺.[1][4] This interaction interferes with crucial cellular processes such as replication and transcription, ultimately leading to apoptosis in cancer cells.[4][5]

Spectroscopic Data

The following sections present representative Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Chromomycin A3, a close structural analog of this compound.

NMR spectroscopy is a fundamental technique for the structural elucidation of natural products.[6][7] The ¹H and ¹³C NMR data provide detailed information about the chemical environment of individual atoms within the molecule.

Table 1: ¹H NMR Spectroscopic Data for Chromomycin A3

| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| 7-CH₃ | 2.58 | s | |

| H-8 | 7.21 | d | 9.0 |

| H-10 | 7.74 | d | 9.0 |

| 1-OCH₃ | 3.98 | s | |

| 3-CH₃ | 1.70 | s | |

| H-4 | 4.89 | d | 9.8 |

| H-5 | 3.32 | m | |

| Sugar A | |||

| H-1' | 5.76 | d | 7.8 |

| H-2' | 3.84 | m | |

| H-3' | 4.10 | m | |

| H-4' | 3.49 | m | |

| H-5' | 4.02 | m | |

| 6'-CH₃ | 1.35 | d | 6.2 |

| Sugar B | |||

| H-1'' | 5.34 | d | 7.8 |

| H-2'' | 3.75 | m | |

| H-3'' | 4.05 | m | |

| H-4'' | 3.45 | m | |

| H-5'' | 3.95 | m | |

| 6''-CH₃ | 1.30 | d | 6.2 |

| Sugar C | |||

| H-1''' | 4.95 | d | 7.6 |

| H-2''' | 3.65 | m | |

| H-3''' | 3.90 | m | |

| H-4''' | 3.40 | m | |

| H-5''' | 3.85 | m | |

| 6'''-CH₃ | 1.25 | d | 6.2 |

| 4'''-OAc | 2.15 | s | |

| Sugar D | |||

| H-1'''' | 5.55 | d | 3.4 |

| H-2'''' | 4.00 | m | |

| H-3'''' | 4.20 | m | |

| H-4'''' | 3.55 | m | |

| H-5'''' | 4.15 | m | |

| 6''''-CH₃ | 1.40 | d | 6.0 |

| Sugar E | |||

| H-1''''' | 5.15 | d | 3.2 |

| H-2''''' | 3.80 | m | |

| H-3''''' | 4.08 | m | |

| H-4''''' | 3.50 | m | |

| H-5''''' | 3.98 | m | |

| 6'''''-CH₃ | 1.38 | d | 6.1 |

| 4'''''-OAc | 2.10 | s |

Note: Data is compiled from published spectra of Chromomycin A3 and may vary slightly based on solvent and experimental conditions.[8][9]

Table 2: ¹³C NMR Spectroscopic Data for Chromomycin A3

| Position | Chemical Shift (δ, ppm) |

| Aglycone | |

| C-1 | 160.5 |

| C-2 | 110.2 |

| C-3 | 148.8 |

| C-4 | 75.1 |

| C-4a | 112.5 |

| C-5 | 35.2 |

| C-5a | 140.1 |

| C-6 | 182.3 |

| C-7 | 118.9 |

| 7-CH₃ | 20.8 |

| C-8 | 125.4 |

| C-9 | 158.7 |

| C-10 | 115.6 |

| C-10a | 138.9 |

| C-11 | 195.8 |

| C-12 | 85.3 |

| C-12a | 155.6 |

| 1-OCH₃ | 56.4 |

| 3-CH₃ | 9.5 |

| Sugars (Range) | 18.0 - 105.0 |

| Acetyl C=O | 170.5, 170.8 |

| Acetyl CH₃ | 21.2, 21.5 |

Note: Data is compiled from published spectra of Chromomycin A3 and may vary slightly based on solvent and experimental conditions.[8][9]

High-resolution mass spectrometry (HR-MS) is critical for determining the molecular formula of a natural product.[10][11] Fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable structural information, particularly about the sequence and linkage of the sugar moieties.[10][12]

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₅₆H₈₂O₂₅ |

| Molecular Weight | 1155.24 g/mol |

| Predicted [M+H]⁺ | 1155.5176 |

| Predicted [M+Na]⁺ | 1177.4995 |

| Predicted [M-H]⁻ | 1153.5034 |

Note: These are theoretical values. Experimental values are obtained via high-resolution mass spectrometry.

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

A general protocol for the NMR analysis of aureolic acid antibiotics is as follows:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified antibiotic in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).

-

For aqueous solutions, dissolve the sample in a 90:10 H₂O:D₂O mixture with a suitable buffer to maintain a constant pH.[13]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (Example for a 500 MHz Spectrometer):

-

¹H NMR:

-

Acquire spectra at 298 K.

-

Use a standard pulse program (e.g., 'zg30').

-

Set the spectral width to 12-16 ppm.

-

The number of scans can range from 16 to 128, depending on the sample concentration.

-

Employ a relaxation delay of 1-2 seconds.

-

-

¹³C NMR:

-

Use a proton-decoupled pulse program (e.g., 'zgpg30').

-

Set the spectral width to 200-240 ppm.

-

A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

2D NMR (COSY, HSQC, HMBC):

-

-

Data Processing:

A typical protocol for analyzing aureolic acid antibiotics by liquid chromatography-mass spectrometry (LC-MS) is as follows:

-

Sample Preparation:

-

Prepare a stock solution of the purified antibiotic in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

-

-

Liquid Chromatography (LC) Parameters (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with a low percentage of B, and gradually increase to elute the compound.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry (MS) Parameters (Example for ESI-QTOF):

-

Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode.

-

Mass Range: Scan from m/z 100 to 2000.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Gas Flow (Nebulizer and Drying Gas): Optimize for stable spray and efficient desolvation.

-

Collision Energy (for MS/MS): Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.[10][12]

-

Visualization of Molecular Interactions and Workflows

Graphviz diagrams are provided to illustrate key concepts related to the analysis and mechanism of action of this compound.

Caption: Workflow for the spectroscopic analysis and structure elucidation of this compound.

Caption: this compound inhibits transcription by forming a complex with Mg²⁺ and DNA.

Conclusion

This guide provides a foundational understanding of the spectroscopic characteristics of this compound, primarily through the analysis of its close analog, Chromomycin A3. The provided NMR and mass spectrometry data, along with the detailed experimental protocols, serve as a valuable resource for researchers involved in the study of aureolic acid antibiotics. The visualized workflows and mechanisms of action further contextualize the importance of this data in the broader field of drug discovery and development. Further research dedicated to generating and publishing a comprehensive, publicly accessible dataset for this compound is highly encouraged to facilitate future investigations.

References

- 1. The aureolic acid family of antitumor compounds: structure, mode of action, biosynthesis, and novel derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Olivomycin induces tumor cell apoptosis and suppresses p53-induced transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 7. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Studies on the structure of chromomycin A3 by 1H and 13C nuclear magnetic resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. books.rsc.org [books.rsc.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Spectroscopic and Calorimetric Approach to Understand the Molecular Basis of Self-Association of Aureolic Acid Antibiotic, Chromomycin A3 [scirp.org]

- 14. aseestant.ceon.rs [aseestant.ceon.rs]

- 15. rsc.org [rsc.org]

- 16. rsc.org [rsc.org]

- 17. rsc.org [rsc.org]

Early In Vitro Studies of Olivomycin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivomycin C, an aureolic acid antibiotic, emerged in early cancer research as a potent inhibitor of tumor cell growth. Its mechanism of action, primarily centered on the disruption of DNA-dependent RNA synthesis, has been the subject of numerous in vitro investigations. This technical guide provides a comprehensive overview of the foundational in vitro studies of this compound, with a focus on its cytotoxic and apoptotic effects, and its influence on critical cellular signaling pathways. This document is intended to serve as a detailed resource, presenting quantitative data, experimental methodologies, and visual representations of the underlying molecular interactions.

Cytotoxicity of this compound

Early in vitro studies consistently demonstrated the potent cytotoxic effects of this compound across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of cytotoxicity, was determined in various experimental settings.

| Cell Line | IC50 (nM) | Exposure Time (hr) | Assay Type | Reference |

| Human Tumor Cells | In nanomolar concentrations | Not Specified | Apoptosis Induction | [1] |

Note: Early studies often reported effective concentrations in nanomolar ranges without specifying precise IC50 values across a wide panel of cell lines. The provided data is indicative of the compound's high potency.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

-

Cancer cell lines

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Induction of Apoptosis

This compound was identified as a potent inducer of apoptosis, or programmed cell death, in tumor cells.[1] This process is characterized by a series of distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation.

| Cell Line | Treatment Concentration | Apoptosis Induction | Method | Reference |

| Human Tumor Cells | Nanomolar concentrations | Significant increase in apoptotic cells | Not Specified | [1] |

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period. Include a vehicle-treated control group.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included in the analysis.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Impact on Cell Cycle Progression

Early investigations into the mechanism of action of this compound also explored its effects on the cell cycle. While specific quantitative data from the earliest studies is sparse, the general understanding is that this compound can induce cell cycle arrest, preventing cancer cells from proliferating.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This method utilizes the DNA-intercalating dye propidium iodide to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

Cancer cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells and treat with this compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.

Interaction with the p53 Signaling Pathway

A key aspect of this compound's mechanism of action is its interplay with the p53 tumor suppressor pathway. Early studies indicated that this compound can suppress p53-induced transcription.[1] The p53 protein plays a critical role in responding to cellular stress, including DNA damage, by orchestrating cell cycle arrest, DNA repair, and apoptosis.

The interaction of this compound with the p53 pathway is complex. As a DNA-binding agent, this compound can interfere with the binding of transcription factors, including p53, to their target gene promoters. This can lead to the inhibition of the transcription of p53-responsive genes that are crucial for apoptosis and cell cycle arrest.

Conclusion

The early in vitro studies of this compound laid the groundwork for understanding its potential as an anticancer agent. These foundational investigations established its potent cytotoxicity, its ability to induce apoptosis, and its interference with the critical p53 tumor suppressor pathway. The experimental protocols detailed in this guide provide a framework for replicating and building upon this early research. The continued exploration of the nuanced molecular interactions of this compound and its derivatives remains a promising avenue in the development of novel cancer therapeutics.

References

Olivomycin C as a Potential Antimicrobial Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific antimicrobial properties of Olivomycin C is limited in publicly available scientific literature. Much of the research on the olivomycin family of compounds has focused on their anticancer activities. This guide synthesizes the available information on the broader class of olivomycins and related compounds to provide a framework for evaluating this compound as a potential antimicrobial agent. The experimental protocols provided are standardized methodologies suitable for such an evaluation.

Introduction

This compound is a member of the aureolic acid family of antibiotics, which also includes Olivomycin A and B, chromomycin, and mithramycin. These compounds are produced by various strains of Streptomyces. While historically investigated for their potent anticancer properties, their classification as antibiotics suggests inherent antimicrobial activity. Olivomycins are known to be DNA-binding agents, a mechanism that underpins their cytotoxicity against cancer cells and likely forms the basis of their antimicrobial action.[1] This technical guide explores the potential of this compound as an antimicrobial agent, detailing its proposed mechanism of action, presenting available quantitative data from closely related compounds, and outlining key experimental protocols for its evaluation.

Mechanism of Action

The primary mechanism of action for the olivomycin family of compounds is the inhibition of DNA-dependent RNA synthesis. This is achieved through high-affinity binding to the minor groove of GC-rich regions of DNA. This interaction is facilitated by the presence of divalent cations such as Mg²⁺, which form a complex with the antibiotic, enabling it to bind to DNA. This binding physically obstructs the movement of RNA polymerase along the DNA template, thereby inhibiting transcription and, consequently, protein synthesis, leading to cell death. While this has been extensively studied in the context of cancer, it is the presumed mechanism for its antibacterial activity.

Antimicrobial Spectrum and Efficacy

| Bacterial Strain | Olikomycin A MIC (µg/mL) |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - >64 |

| Vancomycin-resistant Staphylococcus aureus (VRSA) | 1 - >64 |

| Enterococcus faecalis | 1 - >64 |

| Vancomycin-resistant Enterococcus faecium (VRE) | 1 - >64 |

Note: The activity of Olikomycin A was found to be dependent on the presence of calcium.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antimicrobial potential of this compound.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

-

Inoculum Preparation:

-

Aseptically pick several colonies of the test bacterium from an agar plate.

-

Suspend the colonies in a sterile saline solution or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).

-

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Methodology:

-

Preparation:

-

Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute to a starting concentration of approximately 5 x 10⁵ CFU/mL in a larger volume of broth.

-

Prepare flasks with different concentrations of this compound (e.g., 1x, 2x, and 4x the MIC) in the broth. Include a growth control flask without the antibiotic.

-

-

Incubation and Sampling:

-

Inoculate the flasks with the bacterial suspension.

-

Incubate the flasks at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

-

-

Quantification:

-

Perform serial dilutions of the collected aliquots in sterile saline.

-

Plate the dilutions onto appropriate agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Analysis:

-

Count the number of colonies on the plates to determine the CFU/mL at each time point.

-

Plot log₁₀ CFU/mL versus time to generate time-kill curves. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.

-

Biofilm Inhibition Assay (Crystal Violet Method)

This assay is used to determine the ability of an antimicrobial agent to prevent the formation of biofilms.

Methodology:

-

Preparation:

-

Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in a suitable growth medium (e.g., Tryptic Soy Broth with glucose).

-

In a 96-well flat-bottom plate, add 100 µL of the bacterial suspension to each well.

-

-

Treatment:

-

Add 100 µL of this compound at various concentrations (typically sub-MIC) to the wells. Include a growth control with no drug.

-

-

Incubation:

-

Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

-

-

Staining and Quantification:

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Fix the biofilms with methanol for 15 minutes.

-

Stain the adherent biofilms with 0.1% crystal violet solution for 15 minutes.

-

Wash the wells again to remove excess stain and allow them to air dry.

-

Solubilize the stain by adding 200 µL of 33% acetic acid to each well.

-

Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.

-

Potential Effects on Bacterial Signaling Pathways

There is currently no direct evidence on how this compound affects bacterial signaling pathways such as quorum sensing. However, given its DNA-binding nature, it is plausible that it could indirectly affect these pathways by inhibiting the transcription of genes involved in signal molecule synthesis or reception. For example, in a quorum-sensing system, the binding of this compound to the promoter regions of genes encoding for autoinducer synthases or their receptors could disrupt this cell-to-cell communication, thereby inhibiting virulence factor production and biofilm formation.

Conclusion and Future Directions

This compound, as a member of the DNA-binding aureolic acid family, holds theoretical promise as an antimicrobial agent. Its established mechanism of action against cancer cells via inhibition of DNA transcription provides a strong rationale for its potential antibacterial activity. However, a significant gap exists in the scientific literature regarding its specific antimicrobial spectrum, potency, and effects on bacterial physiology.

The data on the related compound, Olikomycin A, suggests that members of this family can be effective against multi-drug resistant bacteria, but further investigation is imperative. Future research should focus on:

-

Systematic Screening: Determining the MIC of this compound against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

-

Mechanism of Action Studies: Elucidating the precise antibacterial mechanism, including its effects on bacterial DNA replication, transcription, and other cellular processes.

-

In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of this compound in animal models of infection.

-

Synergy Studies: Investigating the potential for synergistic effects when combined with other classes of antibiotics.

A thorough investigation into these areas is crucial to validate the potential of this compound as a viable candidate for antimicrobial drug development.

References

An In-depth Technical Guide to the Aureolic Acid Antibiotic Family

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aureolic acid antibiotic family, a group of potent antitumor agents produced by Streptomyces species. This document details their discovery, core chemical structures, mechanism of action, biosynthetic pathways, and biological activities. It is designed to serve as a foundational resource, incorporating detailed experimental methodologies and quantitative data to support further research and development in this field.

Introduction and Historical Context

The aureolic acid family of antibiotics, first described in the 1950s, are a class of glycosylated aromatic polyketides renowned for their significant bioactivity against Gram-positive bacteria and various human cancer cells.[1][2] The most prominent members of this family include mithramycin (also known as plicamycin), chromomycin A3, and olivomycin A.[3] Mithramycin was historically used as a chemotherapeutic agent for several cancers, including testicular carcinoma, and for managing cancer-related hypercalcemia.[4][5] However, its clinical application has been restricted due to significant host toxicity.[5] This limitation has spurred renewed interest in understanding the fundamental biology of these compounds to engineer novel analogs ("mithralogs") with improved therapeutic indices.[2][6]

Core Chemical Structure

Aureolic acid antibiotics are characterized by a tricyclic aglycone core.[2] This core is decorated with two oligosaccharide chains, typically a disaccharide and a trisaccharide, attached at specific positions on the aromatic structure.[1][7] The biosynthesis originates from a single 20-carbon polyketide backbone, which undergoes a series of cyclizations to form a tetracyclic intermediate.[2][3] A key enzymatic step involves an oxidative cleavage that opens one of the rings, converting the tetracyclic precursor into the biologically active tricyclic scaffold.[2][7]

The oligosaccharide chains are crucial for the molecule's biological activity, particularly for its interaction with DNA.[2] Variations in the sugar moieties and other substitutions on the aglycone among different family members account for the differences in their specific biological activities and toxicity profiles.

Mechanism of Action

The primary mechanism of action for aureolic acid antibiotics is the inhibition of macromolecular biosynthesis through a unique interaction with DNA.[4] Unlike intercalating agents, these compounds bind non-intercalatively to the minor groove of double-stranded DNA.[2][7] This binding is highly specific for GC-rich sequences and is critically dependent on the presence of a divalent cation, typically Mg²⁺, which mediates the formation of a drug dimer.[2][8]

Two molecules of the antibiotic coordinate with a single Mg²⁺ ion to form a dimeric complex that fits snugly into the DNA minor groove.[8][9] This stable ternary complex (DNA-Mg²⁺-Drug₂) effectively blocks the DNA template, obstructing the processes of both DNA replication and transcription and thereby inhibiting gene expression.[4][7]

A significant consequence of this DNA binding is the displacement of transcription factors that recognize GC-rich promoter elements. A prime example is the Specificity Protein 1 (Sp1), a transcription factor that regulates the expression of numerous genes involved in cell proliferation, apoptosis, and angiogenesis.[3][7] By occupying the Sp1 binding sites, aureolic acid antibiotics can selectively down-regulate the expression of Sp1-target genes, which are often overexpressed in cancer cells.[3][10] This targeted inhibition of oncogenic signaling pathways is a key component of their antitumor effect.

Figure 1: Mechanism of Action of Aureolic Acid Antibiotics.

Furthermore, some members like olivomycin A have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often in a p53-status-dependent manner.[11][12] In p53 wild-type cells, the intrinsic pathway may predominate, while in p53-mutant cells, both pathways can be engaged, leading to the activation of caspases and programmed cell death.[11]

Figure 2: Olivomycin A-Induced Apoptosis Signaling Pathways.

Biosynthesis Pathway

The biosynthesis of aureolic acids is a complex process orchestrated by a Type II polyketide synthase (PKS) gene cluster.[2] The process begins with the assembly of a linear decaketide chain from acetate and propionate precursors. This nascent chain undergoes a series of regiospecific cyclizations to form a tetracyclic intermediate, premithramycinone.[2]

This tetracyclic core is then subjected to a series of post-PKS modifications, including glycosylation, methylation, and acylation.[2] Glycosyltransferases attach the specific sugar moieties that are critical for biological activity. The final and crucial step in maturation is the oxidative cleavage of the fourth ring by a monooxygenase, which converts the tetracyclic intermediate into the characteristic tricyclic aglycone of the mature antibiotic.[2] This ring-opening is essential for the molecule to adopt the correct conformation for DNA binding.[2]

Figure 3: General Biosynthetic Pathway of Aureolic Acid Antibiotics.

Quantitative Biological Activity

The aureolic acid antibiotics exhibit potent cytotoxic and antimicrobial activities. Their efficacy is typically quantified by the half-maximal inhibitory concentration (IC₅₀) against cancer cell lines and the minimum inhibitory concentration (MIC) against bacterial strains.

Anticancer Activity

These compounds show nanomolar to low micromolar cytotoxicity against a range of human cancer cell lines. The activity can vary significantly based on the specific analog and the cell line being tested.

| Compound | Cell Line | Cancer Type | IC₅₀ Value | Reference(s) |

| Mithramycin A | HCT-116 | Colon Carcinoma | 17 nM (0.017 µM) | [1] |

| Mithramycin A | CHLA-10 | Ewing Sarcoma | 9.11 nM | [13] |

| Mithramycin A | TC205 | Ewing Sarcoma | 4.32 nM | [13] |

| Metathramycin | HCT-116 | Colon Carcinoma | 14.6 nM | [1] |

| Premetathramycin | HCT-116 | Colon Carcinoma | 1.91 µM | [1] |

Antibacterial Activity

Aureolic acids are primarily active against Gram-positive bacteria and are generally inactive against Gram-negative bacteria.[1]

| Compound | Bacterial Strain | MIC Value | Reference(s) |

| Mithramycin A | Bacillus subtilis 168 | 0.004 µg/mL | [1] |

| Premetathramycin | Bacillus subtilis 168 | 2 µg/mL | [1] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of aureolic acid antibiotics.

Protocol for Determining IC₅₀ (MTT Assay)

This protocol determines the concentration of an aureolic acid antibiotic required to inhibit the growth of a cancer cell line by 50%.

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Aureolic acid antibiotic stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette and plate reader (570 nm)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

-

Drug Treatment: Prepare serial dilutions of the aureolic acid antibiotic in complete medium from the stock solution. Remove the old medium from the plate and add 100 µL of the diluted drug solutions to the respective wells. Include wells with medium only (blank) and cells with drug-free medium (negative control).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: After incubation, carefully remove the drug-containing medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently on a plate shaker for 10 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each drug concentration using the formula: (Absorbance of treated cells / Absorbance of control cells) * 100.

-

Plot the percentage viability against the logarithm of the drug concentration.

-

Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.[14]

-

Protocol for DNase I Footprinting Assay

This protocol identifies the specific DNA sequences where an aureolic acid antibiotic binds, protecting it from cleavage by DNase I.

Materials:

-

DNA fragment of interest (~150-400 bp) cloned into a plasmid.

-

Primers for PCR amplification, one of which is 5'-end labeled with [γ-³²P]ATP.

-

T4 Polynucleotide Kinase (PNK).

-

DNase I (RNase-free).

-

Aureolic acid antibiotic (e.g., mithramycin).

-

Binding Buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 5 mM MgCl₂).

-

DNase I Dilution Buffer (e.g., 20 mM NaCl, 2 mM MgCl₂, 2 mM MnCl₂).

-

Stop Solution (e.g., 80% formamide, 10 mM EDTA, 0.1% bromophenol blue).

-

Denaturing polyacrylamide gel (6-8%).

-

Maxam-Gilbert sequencing reaction kit (for G-lane marker).

-

Phosphor screen and imager.

Procedure:

-

Probe Preparation:

-

Amplify the DNA region of interest using PCR with one ³²P-end-labeled primer to generate a singly end-labeled probe.

-

Purify the labeled DNA probe using PAGE or a suitable purification kit. Resuspend to ~10,000-20,000 CPM/µL.[8]

-

-

Binding Reaction:

-

In a microcentrifuge tube, mix the labeled DNA probe with the binding buffer.

-

Add varying concentrations of the aureolic acid antibiotic. Include a control reaction with no drug.

-

Incubate at room temperature (or 37°C) for at least 30 minutes to allow binding equilibrium to be reached.[15]

-

-

DNase I Digestion:

-

Add a pre-determined, limiting amount of DNase I (diluted in DNase I dilution buffer) to each reaction tube. The amount should be titrated beforehand to achieve on average one cut per DNA molecule.[8]

-

Incubate for exactly 1-2 minutes at room temperature.

-

-

Reaction Termination:

-

Stop the digestion by adding an excess of Stop Solution.

-

-

Analysis:

-

Denature the samples by heating at 90°C for 5 minutes, then immediately place on ice.

-

Load the samples onto a denaturing polyacrylamide sequencing gel. Also load a G-specific Maxam-Gilbert sequencing reaction of the same DNA fragment as a marker lane.

-

Run the gel until the dye markers have migrated to the desired position.

-

Dry the gel and expose it to a phosphor screen overnight.

-

-

Interpretation:

-

Analyze the resulting autoradiograph. The control lane will show a ladder of bands representing cleavage at every nucleotide position.

-

In the lanes containing the antibiotic, a "footprint" will appear as a gap in the ladder where the bound drug protected the DNA from DNase I cleavage. The position of this gap, aligned with the sequencing ladder, reveals the precise binding site.[15][16]

-

Protocol for Chromatin Immunoprecipitation (ChIP)

This protocol is used to determine if an aureolic acid antibiotic inhibits the binding of a specific transcription factor (e.g., Sp1) to a target gene promoter in living cells.

Materials:

-

Cultured cells.

-

Formaldehyde (37%).

-

Glycine (1.25 M).

-

Cell Lysis Buffer, Sonication Buffer, and IP Dilution Buffer.

-

ChIP-validated antibody against the transcription factor of interest (e.g., anti-Sp1) and a negative control (e.g., Normal Rabbit IgG).

-

Protein A/G magnetic beads or agarose beads.

-

Wash buffers (low salt, high salt, LiCl).

-

Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

-

NaCl (5 M).

-

Proteinase K and RNase A.

-

DNA purification kit or Phenol:Chloroform.

-

qPCR machine and SYBR Green Master Mix.

-

Primers for a target promoter region and a negative control region.

Procedure:

-

Cross-linking: Treat cultured cells with the aureolic acid antibiotic for a desired time. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10-15 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.[3][11]

-

Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells using a lysis buffer to release the nuclei.

-

Chromatin Shearing: Resuspend the nuclear pellet in sonication buffer. Sonicate the chromatin on ice to shear the DNA into fragments of 200-1000 bp. Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.[11]

-

Immunoprecipitation (IP):

-

Save a small aliquot of the sheared chromatin as the "Input" control.

-

Dilute the remaining chromatin with IP dilution buffer.

-

Pre-clear the chromatin with Protein A/G beads for 1 hour.

-

Incubate the pre-cleared chromatin overnight at 4°C with the specific antibody (e.g., anti-Sp1) and the IgG control in separate tubes.

-

Add Protein A/G beads to each tube and incubate for 2-4 hours to capture the antibody-protein-DNA complexes.

-

-

Washes: Pellet the beads and wash them sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads using Elution Buffer. Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for at least 5 hours or overnight. The Input sample should be processed in parallel.

-

DNA Purification: Treat the samples with RNase A and then Proteinase K. Purify the DNA using a standard DNA purification kit or phenol:chloroform extraction followed by ethanol precipitation.

-

Analysis by qPCR:

-

Perform quantitative PCR using the purified DNA from the IP, IgG, and Input samples.

-

Use primers designed to amplify a known binding site for the transcription factor on a target gene promoter.

-

Calculate the percent input for both the specific antibody and IgG control. Enrichment is determined by comparing the signal from the specific antibody to the IgG control. A significant reduction in enrichment in the drug-treated sample compared to the untreated sample indicates inhibition of transcription factor binding.[17]

-

Conclusion and Future Prospects

The aureolic acid antibiotics remain a compelling class of natural products with potent antitumor activity rooted in their unique mechanism of DNA minor groove binding and transcription inhibition. While toxicity has limited the clinical utility of the parent compounds, a deep understanding of their structure, biosynthesis, and mechanism of action is paving the way for the development of new-generation analogs. Through techniques like metabolic engineering and semisynthetic modification, it is possible to create "mithralogs" with enhanced specificity for cancer cells and a wider therapeutic window. The detailed protocols and quantitative data presented in this guide offer a robust framework for researchers to further explore, characterize, and develop these promising anticancer agents.

References

- 1. Metathramycin, a new bioactive aureolic acid discovered by heterologous expression of a metagenome derived biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 3. bosterbio.com [bosterbio.com]

- 4. rockland.com [rockland.com]

- 5. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. DNase I Footprinting: Understanding Protein-DNA Interactions - Creative Proteomics [iaanalysis.com]

- 8. DNase I footprinting [gene.mie-u.ac.jp]

- 9. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.fredhutch.org [research.fredhutch.org]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Protocol for in vivo chromatin immunoprecipitation on purified chromatin isolated from mouse liver nuclei - PMC [pmc.ncbi.nlm.nih.gov]

- 13. geneticeducation.co.in [geneticeducation.co.in]

- 14. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 15. mybiosource.com [mybiosource.com]